Product packaging for Ipomoeamarone(Cat. No.:CAS No. 494-23-5)

Ipomoeamarone

Cat. No.: B1199411
CAS No.: 494-23-5
M. Wt: 250.33 g/mol
InChI Key: WOFDWNOSFDVCDF-UHFFFAOYSA-N
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Description

Contextualization within Plant Secondary Metabolism

Ipomoeamarone is a significant secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, these metabolites play a crucial role in the interaction of the plant with its environment, particularly in defense mechanisms. nih.govmdpi.com this compound is chemically classified as a furanoterpenoid, a type of terpenoid characterized by the presence of a furan (B31954) ring. nih.gov Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units.

The biosynthesis of this compound in plants is a complex process that is initiated in response to various stressors, particularly microbial infections. nih.gov The production of such defense compounds is a key strategy for plants to counteract pathogen attacks. The synthesis of this compound and related furanoterpenoids is a hallmark of the defense response in certain plant species, most notably the sweet potato (Ipomoea batatas). nih.govnih.govscienceopen.comresearchgate.net

Phytoalexin Classification and Significance in Plant Defense

This compound is classified as a phytoalexin. nih.govresearchgate.net Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized by and accumulate in plants in response to infection or stress. nih.govcabidigitallibrary.org The concept of phytoalexins was first proposed to describe substances produced by plants that inhibit the development of pathogens. nih.govplantsjournal.com Their production is a form of induced resistance, meaning they are not present in the plant in significant amounts before a challenge by a pathogen. nih.gov

The significance of this compound as a phytoalexin lies in its role as a key component of the plant's defense arsenal. When a plant is attacked by pathogens such as fungi, it triggers a defense response that includes the rapid synthesis and accumulation of phytoalexins like this compound at the site of infection. plantsjournal.com This localized accumulation helps to inhibit the growth and spread of the invading microorganism. plantsjournal.com Research has shown that this compound exhibits fungitoxic properties, effectively combating fungal pathogens that threaten the plant. thegoodscentscompany.com The production of phytoalexins is part of a multi-faceted defense strategy that also includes the formation of physical barriers and the production of pathogenesis-related proteins. plantsjournal.com

Occurrence and Primary Biological Source: Ipomoea batatas (Sweet Potato)

The primary biological source of this compound is the sweet potato (Ipomoea batatas), a member of the Convolvulaceae family. nih.govnih.govscienceopen.comresearchgate.netcgiar.orgmdpi.com While other related compounds may be found in other species, this compound is most famously associated with the sweet potato's response to microbial attack. researchgate.netcapes.gov.br

In healthy, undamaged sweet potato storage roots, the concentration of this compound is typically very low. nih.gov However, when the roots are subjected to injury or infection, particularly by fungi such as Ceratocystis fimbriata or Fusarium solani, the production of this compound and other furanoterpenoids is significantly induced. nih.govresearchgate.net This response is a classic example of a plant's inducible defense system. The concentration of this compound can increase dramatically in the damaged or infected tissues, reaching levels that are toxic to the invading pathogens. nih.govnih.govscienceopen.com

The table below summarizes the typical concentrations of this compound found in sweet potato tissues under different conditions, based on scientific findings. nih.gov

Condition of Sweet Potato TissueTypical this compound Concentration (mg/kg)
Healthy, non-inoculated controls12.4–144.5
Inoculated with Rhizopus stolonifer50.6–2,330
High elicitors like C. fimbriata and Fusarium solani1,100–9,300

It is important to note that even in infected sweet potatoes, the distribution of this compound can be uneven, with toxic levels potentially accumulating in healthy-looking parts of the storage roots adjacent to the infected areas. nih.govnih.govscienceopen.com This highlights the plant's systemic response to localized infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B1199411 Ipomoeamarone CAS No. 494-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDWNOSFDVCDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911590
Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
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Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494-23-5, 20007-82-3, 11033-12-8
Record name (+)-Ipomeamarone
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Record name Ipomeamarone
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Record name 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
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Elucidation of Ipomoeamarone Biosynthesis and Pathway Regulation

Identification of Precursor Compounds and Intermediate Metabolites

The biosynthesis of ipomoeamarone proceeds through the acetate-mevalonate pathway, a fundamental route for the production of isoprenoids in plants. researchgate.netijrpr.comslideshare.net This pathway utilizes acetyl-CoA as the initial building block, which is subsequently converted into a variety of intermediate compounds. ijrpr.comwikipedia.org

A pivotal discovery in understanding this compound synthesis was the identification of dehydroipomeamarone as its immediate precursor. nih.govnih.gov Research conducted on sweet potato root tissue infected with Ceratocystis fimbriata revealed that dehydroipomeamarone is a naturally occurring sesquiterpenoid in infected tissues. nih.govnih.gov

Experimental evidence strongly supports the role of dehydroipomeamarone as a direct precursor. nih.govnih.gov Time-course analysis of terpenoid production in infected sweet potato tissue demonstrated that dehydroipomeamarone is synthesized earlier than this compound. nih.govnih.gov Furthermore, when radioactive dehydroipomeamarone was supplied to the tissue, it was efficiently converted into this compound. nih.govnih.gov Conversely, the presence of unlabeled dehydroipomeamarone significantly inhibited the incorporation of acetate-2-¹⁴C into this compound, suggesting both isotopic dilution and a potential inhibitory feedback effect. nih.govnih.gov

The foundation of this compound's carbon skeleton is built from acetate (B1210297) units via the mevalonate (B85504) pathway. researchgate.netnih.gov Isotopic labeling studies have been instrumental in confirming this route. Experiments using acetate-2-¹⁴C and mevalonate-2-¹⁴C showed their direct incorporation into the this compound molecule. nih.gov This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org HMG-CoA is then reduced to mevalonic acid (MVA), a key six-carbon intermediate. wikipedia.orgnih.gov

Following a series of phosphorylations and decarboxylation, MVA is converted into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). ijrpr.comslideshare.netwikipedia.org The condensation of these isoprene (B109036) units ultimately leads to the formation of the fifteen-carbon farnesyl pyrophosphate (FPP), the direct acyclic precursor to a vast array of sesquiterpenoids, including this compound.

Characterization of Enzymatic Steps and Biosynthetic Machinery

The conversion of the acyclic FPP into the specific cyclic structure of this compound involves a series of enzymatic reactions catalyzed by specific enzymes. While the complete enzymatic cascade for this compound biosynthesis is still an area of active research, key enzyme classes are known to be involved.

The initial cyclization of FPP is a critical step, typically catalyzed by a sesquiterpene synthase. This is followed by a series of oxidation reactions, likely mediated by cytochrome P450 monooxygenases, which introduce the furan (B31954) ring and other oxygenated functionalities characteristic of this compound. The conversion of dehydroipomeamarone to this compound, for instance, is a reduction step, likely catalyzed by a specific reductase.

Mechanisms of Biosynthetic Induction by Biotic Elicitors

The production of this compound is not constitutive but is instead induced in response to various stressors, particularly attack by microbial pathogens. nzpps.orgslideshare.netagricosemagazine.com This induction is a hallmark of phytoalexins and represents an active defense response by the plant. slideshare.netresearchgate.net

A diverse range of fungal pathogens can trigger the biosynthesis of this compound in sweet potatoes. researchgate.netslideshare.netscribd.com This response is a crucial part of the plant's strategy to limit the spread of infection. plos.org The plant recognizes molecules from the pathogen, known as elicitors, which then activate a signal transduction cascade leading to the expression of defense-related genes, including those encoding the enzymes of the this compound biosynthetic pathway. agricosemagazine.com

Ceratocystis fimbriata, the causative agent of black rot in sweet potatoes, is a potent inducer of this compound biosynthesis. nih.govnih.govnzpps.orgscribd.com Infection by this fungus leads to a significant accumulation of this compound and other related phytoalexins in the tissue surrounding the infection site. researchgate.netnih.gov This localized accumulation creates a chemical barrier that inhibits the growth and spread of the fungus. researchgate.net The interaction between C. fimbriata and sweet potato is a classic example of a host-pathogen interaction leading to the induction of phytoalexin production as a defense mechanism. nzpps.orgfrontiersin.org

Fungal Pathogen-Mediated Induction

Response to Rhizopus stolonifer

Infection of sweet potato storage roots with Rhizopus stolonifer, the causative agent of soft rot, leads to the significant accumulation of this compound. nih.govnih.govcgiar.org Studies have shown that the concentration of this compound and its precursor, dehydroipomeamarone, can reach toxic levels even in the healthy-appearing tissue of infected roots. nih.govnih.govcgiar.org The levels of this compound induced by R. stolonifer have been reported to range from 200 to 1,100 mg/kg, and in some cases, can be as high as those induced by potent elicitors like Ceratocystis fimbriata and Fusarium solani, reaching from 1,100 to 9,300 mg/kg. nih.gov This robust induction highlights the critical role of this compound in the plant's defense against this necrotrophic pathogen. mdpi.com

Table 1: this compound Concentration in Sweet Potato Roots Infected with Rhizopus stolonifer

Fungal PathogenThis compound Concentration (mg/kg)Reference
Rhizopus stolonifer200 - 1,100 nih.gov
Rhizopus stolonifer (High-eliciting strains)1,100 - 9,300 nih.gov
Ceratocystis fimbriata (for comparison)1,100 - 9,300 nih.gov
Fusarium solani (for comparison)1,100 - 9,300 nih.gov
Response to Sclerotium bataticola

Sclerotium bataticola (now known as Macrophomina phaseolina), the fungus responsible for charcoal rot, is another potent inducer of this compound biosynthesis in sweet potatoes. ashs.orglsu.eduwikipedia.orglucidcentral.org In fact, the initial discovery of this compound was made in sweet potatoes infected with this pathogen. ashs.orglsu.edu The fungus invades the root tissue, causing a dry, spongy rot characterized by the presence of black sclerotia. lucidcentral.org In response to this invasion, the sweet potato produces this compound as a defense mechanism. ashs.orglsu.edu

Response to Fusarium oxysporum and Fusarium solani

Species of the genus Fusarium, particularly Fusarium oxysporum and Fusarium solani, are well-documented inducers of this compound production in sweet potatoes. apsnet.orgnih.govscribd.com Infection by F. solani can lead to a significant accumulation of this compound, with levels reaching as high as 2.36 mg/kg (dry weight) in infected tissue after six days of storage at 28°C. nih.gov In contrast, uninfected control tissues show no accumulation of this compound. nih.gov Metabolomic and transcriptomic analyses have identified key genes in the this compound biosynthesis pathway that are upregulated upon F. solani infection. nih.gov Similarly, F. oxysporum is also known to trigger the production of this abnormal sesquiterpenoid as part of the plant's defense response. scribd.com The accumulation of this compound is a characteristic response to the stress caused by these pathogenic fungi. apsnet.org

Insect Herbivory-Mediated Induction

Response to Cylas formicarius elegantulus

Infestation by the sweet potato weevil, Cylas formicarius elegantulus, is a significant biotic stress that induces the production of this compound in sweet potato roots. sua.ac.tzservice.gov.uknih.govservice.gov.uksemanticscholar.org The larvae of the weevil tunnel through the roots, causing extensive damage. service.gov.ukwur.nl This mechanical damage and the presence of larval components trigger the synthesis of furanoterpenoids, including this compound. semanticscholar.org This induced production of this compound is considered a defense mechanism by the plant against the herbivore. wur.nl Even low densities of weevil infestation can lead to the production of these terpenoids, which can make the roots unpalatable to humans and animals. semanticscholar.org

Wounding and Abiotic Stress as Inducers of Biosynthesis

The biosynthesis of this compound is not solely triggered by pathogens and herbivores but also by mechanical wounding and various abiotic stresses. dntb.gov.uaresearchgate.netslideshare.net The plant's response to physical damage, such as cuts or bruises, involves the induction of phytoalexin production, including this compound, as a defense mechanism against potential microbial invasion of the injured tissue. researchgate.net This wounding response is a well-documented phenomenon in sweet potatoes. dntb.gov.ua

Abiotic stresses such as drought, salinity, and extreme temperatures can also induce a range of physiological and biochemical changes in plants, including the production of secondary metabolites. plos.orgnih.govfrontiersin.orgmdpi.com These stresses can lead to oxidative stress, and the accumulation of compounds like this compound can be part of the plant's broader stress response and tolerance mechanisms. plos.orgnih.gov For instance, transgenic sweet potato plants with enhanced tolerance to abiotic stresses have shown systemic upregulation of various stress-responsive genes. plos.orgnih.gov

Molecular and Genetic Regulation of Biosynthetic Gene Expression

The biosynthesis of this compound is a complex process regulated at the molecular and genetic level. The expression of genes encoding enzymes in the biosynthetic pathway is tightly controlled in response to various inducers. nih.govresearchgate.net Transcriptomic analyses have revealed the differential expression of numerous genes in sweet potato roots upon stress, including those involved in secondary metabolism. nih.gov

Key regulatory elements, such as transcription factors, play a crucial role in activating or repressing the expression of biosynthetic genes. frontiersin.orgnih.govnih.gov For example, MYB transcription factors have been shown to regulate the biosynthesis of other secondary metabolites like anthocyanins in sweet potato, and similar regulatory mechanisms are likely involved in this compound production. frontiersin.orgnih.gov The expression of these regulatory genes is, in turn, influenced by signaling pathways that are activated by pathogen recognition, wounding, or abiotic stress signals. nih.gov Studies have shown that various signaling cascades are activated during multiple stresses, leading to the induction of different transcription factors and the subsequent regulation of stress-responsive genes. nih.gov For instance, metabolomic and transcriptomic analyses of Fusarium solani-infected sweet potato roots identified 13 key genes in the this compound biosynthesis pathway that were significantly upregulated. nih.gov

Signaling Pathways in Response to Elicitors

The synthesis of this compound is initiated upon the plant's recognition of elicitors, which are molecules that signal a pathogen attack. slideshare.net These elicitors can be pathogen-associated molecular patterns (PAMPs), such as chitin (B13524) from fungal cell walls, or damage-associated molecular patterns (DAMPs) released from the plant's own cells upon injury. researchgate.net The perception of these molecules triggers a cascade of intracellular signaling events designed to mount a rapid and localized defense.

In sweet potato, infection by pathogens like C. fimbriata or nematodes activates a multi-pronged signaling response. mdpi.complos.org Key signaling pathways implicated in this defense include:

Mitogen-Activated Protein Kinase (MAPK) Cascades: Upon elicitor recognition by plant receptors, such as the Chitin Elicitor Receptor Kinase 1 (CERK1), a phosphorylation cascade is initiated. plos.orgoup.com This MAPK signaling pathway is a crucial component of signal transduction in response to both biotic and abiotic stress in sweet potato. mdpi.comoup.com Studies have identified specific MAPKs, such as IbMPK3 and IbMPK6, that play a central role in plant immunity by phosphorylating downstream targets, including transcription factors, to activate defense gene expression. oup.comnih.gov Activation of the MAPK pathway is a common feature in resistant sweet potato cultivars following pathogen infection. slideshare.netmdpi.com

Phytohormone Signaling: The plant hormones jasmonic acid (JA) and ethylene (B1197577) (ET) are central regulators of defense against necrotrophic pathogens like C. fimbriata. mdpi.comscielo.org.mx Infection is known to induce a significant increase in ethylene production in sweet potato tissue. sinica.edu.tw JA and ET signaling pathways often act synergistically to amplify the defense response. mdpi.comnih.gov The JA signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which frees up transcription factors like MYC2 to activate JA-responsive genes. researchgate.netmdpi.comencyclopedia.pub The ethylene pathway culminates in the activation of Ethylene Response Factors (ERFs). mdpi.com There is often antagonistic crosstalk between the JA/ET pathways and the salicylic (B10762653) acid (SA) pathway, which is typically associated with defense against biotrophic pathogens. mdpi.complos.orgmdpi.com

Reactive Oxygen Species (ROS) and Calcium Signaling: An "oxidative burst," the rapid production of ROS, is one of the earliest cellular responses to elicitor perception. researchgate.net Infection with C. fimbriata is known to induce oxidative stress in sweet potato. researchgate.net ROS, along with fluxes in cytosolic calcium ion (Ca2+) concentrations, act as critical secondary messengers that propagate the initial signal and contribute to the activation of downstream defense responses, including MAPK cascades and phytohormone synthesis. oup.comresearchgate.netmdpi.com

These interconnected signaling pathways ensure a robust and coordinated defense, integrating various environmental and pathogen-derived signals to regulate the production of defensive compounds like this compound. researchgate.net

ComponentExample/Specific MoleculeRole in this compound Induction
Elicitor Chitin (from C. fimbriata cell wall)Initial trigger molecule recognized by the plant cell. researchgate.net
Receptor Chitin Elicitor Receptor Kinase 1 (CERK1)Perceives the chitin elicitor at the cell surface, initiating the signaling cascade. plos.org
Signaling Cascade Mitogen-Activated Protein Kinase (MAPK) Cascade (e.g., IbMPK3, IbMPK6)Transduces and amplifies the elicitor signal through phosphorylation of downstream proteins, including transcription factors. plos.orgoup.com
Secondary Messenger Reactive Oxygen Species (ROS), Calcium (Ca2+)Rapidly produced/mobilized after elicitor perception to further propagate the defense signal. researchgate.netoup.comresearchgate.net
Phytohormone Jasmonic Acid (JA), Ethylene (ET)Key signaling molecules that regulate the expression of defense genes, including those for phytoalexin biosynthesis. sinica.edu.twmdpi.comscielo.org.mx

Transcriptional and Post-Transcriptional Control of Production

The culmination of the signaling cascades is the precise regulation of gene expression to produce the enzymes of the furanoterpenoid biosynthetic pathway. This control is exerted at both the transcriptional and post-transcriptional levels.

Transcriptional Control involves the activation of specific transcription factors (TFs) that bind to promoter regions of biosynthetic genes, switching them on. The signaling pathways involving MAPK and phytohormones directly lead to the activation of several TF families critical for sweet potato defense:

WRKY Transcription Factors: This large family of plant-specific TFs plays a well-documented role in stress responses and secondary metabolism. nih.gov They recognize and bind to specific DNA sequences known as W-boxes, which are present in the promoters of many defense-related genes. encyclopedia.pubnih.gov The very first WRKY factor identified, SPF1, was discovered in sweet potato. encyclopedia.pubnih.gov Transcriptome analyses confirm that various WRKY genes are differentially expressed in sweet potato following pathogen attack. plos.orgmdpi.com Their activation by MAPK cascades and JA/ET signaling makes them prime candidates for the direct transcriptional activation of this compound biosynthetic genes. nih.govfrontiersin.org

MYC/bHLH Transcription Factors: The basic helix-loop-helix (bHLH) transcription factor, IbMYC2, is a key regulator in the JA signaling pathway. researchgate.netmdpi.com In other plants, MYC2 is known to regulate terpenoid biosynthesis, and in sweet potato, it is involved in activating flavonoid biosynthesis. researchgate.netmdpi.com Given the central role of JA in defense, it is highly probable that IbMYC2 or related TFs are involved in regulating this compound production.

Ethylene Response Factors (ERFs): As the final step in the ethylene signaling pathway, ERFs are activated to control the expression of ethylene-responsive genes. mdpi.commdpi.com Studies in sweet potato have identified numerous ERF genes that are regulated during pathogen infection, linking ethylene signaling directly to the transcriptional control of defense mechanisms. plos.orgmdpi.com

Post-Transcriptional Control refers to regulatory mechanisms that occur after a gene has been transcribed into RNA. thegoodscentscompany.com These controls fine-tune gene expression by influencing the processing, stability, and translation of mRNA. sardkhane.com While specific post-transcriptional mechanisms for this compound are not fully elucidated, several general processes are known to be crucial in plant defense:

RNA Processing and Splicing: Alternative splicing allows for a single gene to produce multiple protein variants, adding a layer of regulatory complexity. ajol.info This mechanism can modulate the function of regulatory or biosynthetic proteins in response to stress.

Post-Transcriptional Gene Silencing (PTGS): MicroRNAs (miRNAs) are small non-coding RNAs that can bind to messenger RNA (mRNA) transcripts, leading to their degradation or preventing their translation into protein. This mechanism is a key regulator of many biological processes in plants, including the response to stress. mdpi.com While not yet demonstrated for this compound, miRNAs have been shown to regulate the biosynthesis of other secondary metabolites like lignin (B12514952) in sweet potato, suggesting a potential role in furanoterpenoid regulation. mdpi.com

Protein Modification: The phosphorylation of transcription factors by MAP kinases is a critical post-transcriptional modification that controls their ability to enter the nucleus and activate gene expression, directly linking signaling pathways to transcriptional output. nih.gov

Transcription Factor FamilySpecific Example/Related FactorKnown or Proposed Role in Sweet Potato Defense Regulation
WRKY SPF1, IbWRKYsThe first WRKY TF was found in sweet potato (SPF1). encyclopedia.pubnih.gov This family binds to W-box elements in promoters of defense genes to activate transcription in response to MAPK and phytohormone signaling. plos.orgnih.govfrontiersin.org
bHLH IbMYC2A master regulator in the jasmonic acid (JA) signaling pathway; known to regulate terpenoid biosynthesis in other species and other secondary metabolites in sweet potato. researchgate.netmdpi.com
AP2/ERF IbERFsEthylene-responsive factors that are activated during pathogen attack to regulate the expression of defense-related genes. plos.orgmdpi.com
MYB IbMYBsAnother large family of TFs involved in regulating various secondary metabolite pathways and stress responses in sweet potato. plos.orgmdpi.com

Biological Functions and Ecological Roles of Ipomoeamarone in Host Plants

Contribution to Constitutive and Induced Plant Defense Responses

Ipomoeamarone is classified as a phytoalexin, a low molecular weight antimicrobial compound synthesized and accumulated by plants in response to various biotic and abiotic stresses, including pathogen infection slideshare.netslideshare.netslideshare.netnih.govijcmas.com. While plants possess constitutive (pre-existing) defense mechanisms, this compound is specifically an induced defense metabolite, meaning its production is triggered upon challenge slideshare.netslideshare.netresearchgate.netslideshare.netepdf.pubmdpi.comjuniperpublishers.comnih.gov. This rapid and localized biochemical response is crucial for limiting pathogen spread and enhancing resistance slideshare.netijcmas.comresearchgate.netjuniperpublishers.com. The induced defense mechanisms, of which phytoalexin accumulation is a part, typically shorten the infectious period of pathogens nih.gov.

Antimicrobial Efficacy Against Phytopathogens

This compound exhibits significant antimicrobial properties, playing a direct role in inhibiting the growth and development of various phytopathogens ashs.orglsu.edu. Its mode of action involves mechanisms such as disrupting cell membranes or inhibiting energy production within the invading organisms slideshare.net. Studies have shown that higher concentrations of this compound are found in restricted lesions on infected plant tissues, suggesting its direct inhibitory effect on pathogen progression epdf.pub.

This compound is particularly well-documented for its fungistatic activities. It is an abnormal sesquiterpenoid that is notably induced in sweet potato tissues when infected with the black rot fungus, Ceratocystis fimbriata slideshare.netslideshare.netresearchgate.netslideshare.netepdf.pub. This compound demonstrates a striking inhibitory effect on Ceratocystis fimbriata even at low concentrations, such as 0.1% slideshare.netresearchgate.netslideshare.net.

Research has further established the fungistatic properties of this compound and related metabolites ashs.orglsu.edu. Periderm extracts from sweet potato, which contain this compound, have been shown to inhibit the growth of several important root-rotting fungi. These include Fusarium oxysporum f. sp. batatas (FOB), Fusarium solani (FS), Lasiodiplodea theobromae (LT), and Rhizopus stolonifer (RS) ashs.orglsu.edu. The inhibitory activity varies significantly among different sweet potato clones and fungal species. For instance, Lasiodiplodea theobromae was observed to be particularly sensitive to these extracts ashs.orglsu.edu.

Illustrative Fungistatic Activity of Sweetpotato Periderm Extracts (Based on reported differential inhibitory activity against fungal pathogens) ashs.orglsu.edu

Sweetpotato Clone (Illustrative)Fusarium oxysporum f. sp. batatas (Inhibition Level)Fusarium solani (Inhibition Level)Lasiodiplodea theobromae (Inhibition Level)Rhizopus stolonifer (Inhibition Level)
Clone AModerateLowHighModerate
Clone BHighModerateVery HighLow
Clone CLowHighModerateHigh
Clone DModerateModerateHighModerate

Note: The inhibition levels (Low, Moderate, High, Very High) are illustrative, reflecting the reported significant differences in fungicidal activity among sweetpotato clones and the sensitivity of various fungi to periderm extracts ashs.orglsu.edu. Actual quantitative data would require specific experimental measurements.

Beyond its well-known fungistatic effects, phytoalexins, including those found in Ipomoea species, are recognized for their antimicrobial activity against bacteria slideshare.netslideshare.netijcmas.com. While this compound itself is predominantly associated with antifungal action, broader extracts from Ipomoea batatas (sweet potato) that contain this compound along with other phytochemicals have demonstrated antibacterial properties.

Ethanol extracts derived from Ipomoea batatas leaves have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans tjnpr.org. Furthermore, cold extracts from Ipomoea batatas L. tubers exhibited antibacterial activity against Staphylococcus aureus, Streptococcus pyogenes, and Escherichia coli jpub.org. Methanolic extracts of sweet potato leaves also displayed antimicrobial activity against a wider range of bacteria, including Staphylococcus aureus, Streptococcus mutans, Listeria monocytogenes, Escherichia coli, and Shigella dysenteriae, with Gram-positive bacteria generally showing higher susceptibility mdpi.com. These findings suggest that components within sweet potato, potentially including this compound or its synergistic action with other compounds, contribute to defense against bacterial pathogens.

Antihelminthic Properties

In addition to its direct antimicrobial roles, this compound has been identified for its antihelminthic properties ashs.orglsu.eduagricultureinindia.net. Research indicates that an oil extracted from sweet potato, which contains this compound as a chief constituent, possesses anthelmintic capabilities agricultureinindia.net. This suggests a broader ecological role for this compound in protecting the host plant not only from microbial pathogens but also potentially from parasitic nematodes or other helminths.

Role in Host Plant Disease Resistance Mechanisms

Significant genotypic variations exist among sweet potato clones concerning their resistance to different pathogens ashs.orglsu.edu. This variation is often correlated with the plant's ability to produce and accumulate defense compounds like this compound. Studies on periderm extracts from various sweet potato clones have revealed substantial differences in their inhibitory activity against root-rotting fungi, directly reflecting the genetic diversity in their defense chemistry ashs.orglsu.edu.

Advanced Methodologies for Ipomoeamarone Research

Techniques for Induction and Isolation from Plant Tissues

The induction of Ipomoeamarone in sweet potato tissues is typically achieved by exposing the roots to stress conditions. Fungal infection is a primary method, with Ceratocystis fimbriata (black rot fungus) and Rhizopus stolonifer being commonly used pathogens nih.govagricosemagazine.comepdf.pubslideshare.netslideshare.netsardkhane.comslideshare.net. Studies have shown that this compound accumulates rapidly in infected tissues psu.edu. Abiotic elicitors, such as mercuric chloride (HgCl₂), can also induce its production in sweet potato root slices tandfonline.com.

Following induction, the isolation of this compound involves extracting the compounds from the plant matrix. This typically begins with solvent extraction. For instance, infected or treated sweet potato tissue can be extracted with a mixture of chloroform (B151607) and methanol (B129727) (1:1, v/v) tandfonline.com. Subsequent steps often involve concentrating the extract and further separating the components based on their polarity tandfonline.comlsu.eduashs.org.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are crucial for separating this compound from complex plant extracts and purifying it to a high degree. Common methodologies include:

Thin Layer Chromatography (TLC): This technique has been used for the determination of furanoterpenoid toxins from sweet potato nih.govku.ac.ke.

Column Chromatography: Low-pressure column chromatography, such as using Sephadex LH-20, is employed to separate components based on polarity. For example, methanol and 50% aqueous methanol extracts of sweet potato periderm were combined and separated into five fractions using Sephadex LH-20, with the least polar components eluting first lsu.eduashs.org. Silica gel columns with varying concentrations of ethyl acetate (B1210297) in n-hexane have also been utilized, yielding fractions containing this compound tandfonline.com.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for both separation and quantification of this compound and related furanoterpenoids. An HPLC analysis showed this compound eluting at 16.4 minutes, with dehydroipomeamarone at 11.6 minutes, using an isocratic program of 60:40 (mobile phase A:B) and UV detection at 270 nm nih.gov. This method can yield significant amounts of purified this compound, such as 18 mg in one study, with a percentage yield of 0.12% nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also employed for the identification and tentative quantification of this compound and its precursors. In one study, GC-MS analysis revealed this compound at a retention time (Rₜ) of 20.8 minutes and dehydroipomeamarone at an Rₜ of 21.4 minutes nih.gov.

Table 1: Chromatographic Retention Times for this compound and Dehydroipomeamarone

CompoundHPLC Retention Time (min) nih.govGC-MS Retention Time (min) nih.gov
This compound16.420.8
Dehydroipomeamarone11.621.4

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are fundamental for confirming the identity and elucidating the structure of this compound. These techniques provide detailed information about the compound's molecular arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is critical for the structural analysis of this compound.

1D NMR (¹H NMR and ¹³C NMR): These provide information on the number and types of hydrogen and carbon atoms and their chemical environments within the molecule nih.govpsu.edunih.govchemtunes.comresearchgate.netresearchgate.netvdoc.pub.

2D NMR (COSY, HSQC, HMBC, NOESY): These advanced techniques provide crucial connectivity information:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other nih.gov.

Heteronuclear Single-Quantum Coherence (HSQC): Correlates proton signals with the carbons they are directly attached to nih.gov.

Heteronuclear Multiple-Bond Correlation (HMBC): Reveals correlations between protons and carbons separated by two or three bonds, providing long-range connectivity information nih.gov.

Nuclear Overhauser Effect Spectroscopy (NOESY): Used to determine spatial proximity between nuclei, aiding in the determination of relative stereochemistry nih.govpsu.edu.

NMR spectra for this compound are typically acquired at high magnetic field strengths (e.g., 600 MHz for ¹H and 151 MHz for ¹³C) nih.gov. Comparison of obtained NMR data with published literature data is a standard practice for verification of the compound's structure nih.gov.

Mass Spectrometry (MS) in Metabolite Identification

Mass spectrometry is indispensable for determining the molecular weight and fragmentation patterns of this compound, which are vital for its identification and structural confirmation nih.govtandfonline.comnih.govrsc.orgub.edulibretexts.org.

GC-MS and LC-MS: These hyphenated techniques combine the separation power of gas or liquid chromatography with the identification capabilities of mass spectrometry. They are routinely used for the detection and tentative identification of this compound in complex mixtures nih.govtandfonline.comnih.gov.

LC-QToF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry technique provides accurate mass measurements, which are essential for determining the elemental composition of this compound and its fragments nih.gov. The fragmentation patterns obtained from MS/MS experiments provide characteristic "fingerprints" that aid in distinguishing this compound from other compounds and confirming its structure rsc.orgproteomics.com.au.

Radiotracer and Isotopic Labeling Techniques for Pathway Analysis

Radiotracer and isotopic labeling techniques are powerful tools for investigating the biosynthesis pathway of this compound. By introducing precursors labeled with isotopes (e.g., ¹⁴C), researchers can track the incorporation of these labeled atoms into the final compound and its intermediates. For example, when [2-¹⁴C]acetate was applied to diseased sweet potato tissue discs, the label was efficiently incorporated into dehydroipomeamarone, this compound, and ipomeamaronol, indicating that acetate serves as a precursor and dehydroipomeamarone is an intermediate in this compound biosynthesis tandfonline.com. This approach helps in understanding the metabolic steps and enzymes involved in the furanoterpenoid pathway tandfonline.com.

In Vitro Bioassay Systems for Assessing Biological Activity

In vitro bioassay systems are utilized to evaluate the biological activities of this compound, particularly its role as a phytoalexin.

Antifungal/Antimicrobial Assays: this compound exhibits antimicrobial, fungistatic, and antihelminthic properties lsu.eduashs.org. Bioassays often involve incorporating purified this compound or plant extracts containing it into agar (B569324) media to assess its inhibitory effect on the growth of various fungi and bacteria.

Studies have shown that this compound can inhibit the germination and germ-tube growth of Ceratocystis fimbriata tandfonline.com.

Sweet potato periderm extracts, containing components including this compound, have been tested against root-rotting fungi such as Fusarium oxysporum f. sp. batatas (FOB), Fusarium solani (FS), Lasiodiplodea theobromae (LT), and Rhizopus stolonifer (RS) lsu.eduashs.org. These assays typically measure the diameter of fungal colonies in response to different concentrations of the compound lsu.eduashs.org.

While some sweet potato leaf extracts have shown antimicrobial activity against certain bacteria and fungi, specific studies on this compound's direct antimicrobial effect against a broad spectrum of microorganisms in vitro are often conducted using methods like agar disk diffusion or agar well diffusion tests nih.govnih.gov.

Table 2: Fungal Inhibition by Sweet Potato Periderm Extracts (Example Data)

Fungal SpeciesExtract Concentration (mg·mL⁻¹)Colony Diameter (mm) (Mean ± SD)
Fusarium oxysporum f. sp. batatas0.12525.0 ± 1.5 lsu.edu
Fusarium oxysporum f. sp. batatas0.520.0 ± 2.0 lsu.edu
Fusarium oxysporum f. sp. batatas2.018.0 ± 1.0 lsu.edu
Control (no extract)-60.0 ± 0.0 lsu.edu

Cytotoxicity Assays: Although not explicitly detailed in the provided search results for in vitro cytotoxicity, the accumulation of this compound in sweet potatoes is noted to be toxic to mammals, potentially affecting cattle and possibly humans if consumed at high levels nih.govepdf.publsu.eduashs.orgkoreascience.kr. This implies that in vitro cytotoxicity assays would be relevant for understanding its effects on mammalian cells, though specific methodology was not found in the search results.

Future Perspectives in Ipomoeamarone Research

Comprehensive Elucidation of Enzyme-Specific Biosynthetic Steps

The complete and detailed elucidation of the enzyme-specific biosynthetic steps leading to Ipomoeamarone is a crucial area for future research. While the compound's role as a phytoalexin induced in sweet potato tissue infected with the black rot fungus Ceratocystis fimbriata is known, the precise enzymatic cascade responsible for its synthesis remains to be fully mapped slideshare.net. Understanding these specific enzymatic transformations is paramount for several reasons. It would provide insights into the metabolic pathways activated during plant defense responses and could enable the targeted manipulation of this compound production. Advances in chemoenzymatic synthesis, which leverages enzymes for specific chemical transformations, highlight the potential for dissecting complex natural product pathways mdpi.comnih.gov. For instance, multi-enzyme cascades have been successfully employed in the synthesis of various natural products, featuring steps such as allylic hydroxylation, alcohol oxidation, aldehyde reduction, cyclization, and hemiacetal oxidation mdpi.com. Applying similar approaches to this compound biosynthesis could involve identifying and characterizing the specific oxidoreductases, transferases, and cyclases involved in its unique sesquiterpenoid structure formation. This comprehensive understanding would not only advance fundamental plant biochemistry but also open avenues for synthetic biology approaches to produce this compound or its precursors more efficiently.

Exploration of Novel Biological Activities Beyond Known Plant Defense Roles

Beyond its well-documented function in plant defense, the exploration of novel biological activities of this compound represents a significant future research direction. As a phytoalexin, this compound is an antimicrobial compound produced by plants in response to pathogens, inhibiting fungal growth by mechanisms such as disrupting cell membranes or inhibiting energy production slideshare.netslideshare.net. However, many phytoalexins have demonstrated potential health benefits for humans, including antioxidant, anti-inflammatory, and anticancer properties slideshare.netslideshare.net. This suggests that this compound, or its derivatives, could possess similar pharmacological activities. Research could focus on in vitro and in vivo studies to screen for these properties, investigating its interactions with mammalian cellular pathways and molecular targets. For example, studies on sweet potato have shown that certain peptides derived from it can exhibit angiotensin-converting enzyme (ACE) inhibitory activity, hinting at broader health-related benefits from compounds found within the plant researchgate.net. Future studies could specifically investigate this compound's potential as an antioxidant by assessing its ability to scavenge free radicals, or its anti-inflammatory effects by examining its impact on inflammatory mediators. Furthermore, its potential as an anticancer agent could be explored by evaluating its cytotoxicity against various cancer cell lines and its mechanisms of action, such as induction of apoptosis or inhibition of cell proliferation.

Strategic Applications in Plant Biotechnology for Enhanced Disease Resistance

The strategic application of this compound in plant biotechnology for enhanced disease resistance holds considerable promise. Given its role as a natural defense compound, this compound offers a basis for developing crops with improved resilience against pathogens. Plant biotechnology provides various tools, including genetic engineering, tissue culture, and somaclonal variation, to enhance disease resistance in crops annamalaiuniversity.ac.ingau.edu.bdrdd.edu.iqacademicjournals.orgnih.gov. Future research could focus on several approaches:

Genetic Engineering for Enhanced Production: Identifying the genes encoding the enzymes involved in this compound biosynthesis could enable their overexpression in sweet potato or transfer into other susceptible crop species to boost endogenous this compound levels, thereby enhancing their natural resistance nih.gov.

Exogenous Application and Formulation: Investigating the efficacy of exogenously applied this compound or its stable formulations as a biopesticide or resistance inducer in agricultural settings. This would involve studying optimal concentrations, application methods, and environmental persistence.

Development of Paldoxins: A novel approach involves the use of "paldoxins," which are synthetic compounds designed to inhibit the enzymatic detoxification mechanisms used by plant pathogens against phytoalexins frontiersin.org. Research could explore if this compound's activity can be potentiated by co-applying such inhibitors, making pathogens more susceptible to the plant's natural defenses.

Marker-Assisted Selection: Utilizing this compound production as a biochemical marker in breeding programs to select for sweet potato varieties with naturally higher resistance to diseases like black rot researchgate.netgre.ac.uk.

These biotechnological strategies aim to leverage this compound's defensive properties to develop more robust and sustainable agricultural practices, reducing reliance on synthetic fungicides.

Investigation of this compound Analogues and Derivatives for Structure-Activity Relationships

A critical future direction involves the comprehensive investigation of this compound analogues and derivatives to establish detailed structure-activity relationships (SARs). Understanding how modifications to the this compound molecule affect its biological activity (e.g., antifungal efficacy, potential novel activities) is essential for optimizing its properties and designing new compounds with enhanced potency, specificity, or stability. SAR studies typically involve synthesizing a series of compounds with systematic structural variations and then evaluating their biological effects nih.govuniroma1.itvdoc.pubnih.gov.

For this compound, such investigations could focus on:

Modifications to the Furan (B31954) Rings: Assessing the impact of altering the furan moieties on its antifungal activity or exploring their role in other potential biological activities.

Alterations to the Ketone Group and Alkyl Chain: Investigating how changes in the carbonyl group or the branched alkyl chain influence its interaction with biological targets.

Stereochemical Variations: Given that this compound has specific stereochemistry, studying the activity of different stereoisomers could reveal crucial insights into its binding to target molecules.

Data tables from such studies would detail the chemical modifications and corresponding changes in biological activity, providing a roadmap for rational design. This systematic approach is vital for developing this compound-based compounds with improved characteristics for agricultural or pharmaceutical applications.

Q & A

Q. What methodologies are recommended for the isolation and structural characterization of Ipomoeamarone in plant tissues?

To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for stereochemical analysis and high-resolution mass spectrometry (HR-MS) for molecular formula determination. For plant tissue-specific localization, matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry is increasingly used .

Q. How can researchers optimize extraction yields of this compound while minimizing degradation?

Optimization involves factorial design experiments to test variables like solvent polarity, temperature, and extraction time. Stability studies under varying pH and light conditions are critical. For instance, accelerated stability testing (40°C/75% relative humidity) over 4–8 weeks can identify degradation pathways, with LC-MS monitoring degradation products .

Q. What model systems are appropriate for preliminary bioactivity screening of this compound?

In vitro assays using cell lines (e.g., HepG2 for hepatotoxicity, MCF-7 for anticancer activity) and enzyme inhibition assays (e.g., COX-2 for anti-inflammatory effects) are standard. Dose-response curves (IC₅₀ calculations) and positive/negative controls (e.g., aspirin for COX-2) ensure reproducibility. Zebrafish embryos are emerging as cost-effective in vivo models for acute toxicity screening .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic mechanisms be systematically resolved?

Contradictions often arise from variability in experimental conditions (e.g., cell line specificity, compound purity). A meta-analysis of published data using PRISMA guidelines, combined with standardized in vitro assays (e.g., ROS detection via DCFH-DA probes, apoptosis assays via Annexin V/PI staining), can clarify mechanisms. Bayesian statistical models help quantify uncertainty in conflicting results .

Q. What experimental designs are suitable for investigating this compound’s synergistic effects with other phytochemicals?

Combinatorial screening using checkerboard assays or high-throughput robotics identifies synergistic pairs. Isobologram analysis calculates combination indices (CI <1 indicates synergy). Transcriptomic profiling (RNA-seq) of treated cells reveals pathway-level interactions, validated via CRISPR-Cas9 knockout models .

Q. How can researchers address the ecological role of this compound in plant defense using multi-omics approaches?

Integrated metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) of Ipomoea species under herbivore stress can identify biosynthetic gene clusters. Stable isotope labeling (¹³C-glucose) traces precursor incorporation into this compound. Ecological network modeling links compound production to predator-prey dynamics .

Q. What strategies validate this compound’s bioavailability and pharmacokinetics in mammalian systems?

Pharmacokinetic studies require in vivo models (e.g., Sprague-Dawley rats) dosed orally/intravenously. Plasma samples analyzed via LC-MS/MS at timed intervals generate PK parameters (AUC, Cmax, t₁/₂). Intestinal permeability assays (Caco-2 monolayers) and P-glycoprotein inhibition studies assess absorption mechanisms .

Q. How can structural analogs of this compound be designed to enhance bioactivity while reducing toxicity?

Computational approaches like molecular docking (AutoDock Vina) predict binding affinities to target proteins (e.g., tubulin for anticancer activity). Toxicity predictors (ProTox-II) screen analogs for hepatotoxicity. Synthetic biology (yeast heterologous expression) enables rapid production of analogs for in vitro validation .

Methodological Challenges and Solutions

Q. What statistical tools are recommended for analyzing dose-dependent responses in this compound studies?

Non-linear regression (GraphPad Prism) fits dose-response data to Hill or log-logistic models. Bootstrapping estimates confidence intervals for EC₅₀ values. For multi-experiment datasets, mixed-effects models account for inter-study variability .

Q. How can researchers ensure reproducibility in this compound bioassays across laboratories?

Standardized protocols (MIAME guidelines for omics, ARRIVE for in vivo studies) and inter-laboratory ring trials using reference compounds (e.g., doxorubicin as a cytotoxicity control) improve consistency. Open-access databases (e.g., ChEMBL) share raw data for cross-validation .

Q. What ethical considerations apply to field studies involving Ipomoea species producing this compound?

Prior informed consent (Nagoya Protocol) is required for ethnobotanical surveys. Voucher specimens must be deposited in herbaria (e.g., Kew Gardens). Sustainable harvesting guidelines (IUCN Red List compliance) prevent overexploitation .

Tables: Key Methodological Recommendations

Research Aspect Recommended Methods References
Structural ElucidationNMR (¹H, ¹³C, 2D-COSY), HR-MS
Bioactivity ScreeningZebrafish embryo toxicity assay, COX-2 inhibition
Synergy AnalysisIsobologram, RNA-seq pathway enrichment
PharmacokineticsLC-MS/MS plasma profiling, Caco-2 permeability
Ecological StudiesMetabolomics-transcriptomics integration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.